molecular formula C18H14Cl2N4S2 B2885496 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole CAS No. 863001-22-3

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole

Cat. No.: B2885496
CAS No.: 863001-22-3
M. Wt: 421.36
InChI Key: WDRYIMNXIBTADH-UHFFFAOYSA-N
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Description

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole is a sophisticated synthetic small molecule designed for medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to interact with a wide range of biological targets . The specific incorporation of a piperazine linker and dichloro substitution is a rational design strategy often employed to optimize binding affinity and selectivity for target proteins . The benzothiazole scaffold is recognized for its planar, electron-rich structure, which facilitates key interactions with biological targets through π-π stacking and hydrogen bonding . This molecular architecture is frequently found in compounds investigated as inhibitors of critical signaling pathways in cancer research, such as the epidermal growth factor receptor (EGFR) and PI3K/AKT/mTOR axis . Furthermore, benzothiazole derivatives have shown significant promise in neuropharmacology, with research applications in areas such as Alzheimer's disease, including potential inhibitory effects on cholinesterase and amyloid-beta aggregation . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dichloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRYIMNXIBTADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=C(C=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole is a derivative of benzothiazole and piperazine, which has garnered attention for its diverse biological activities. Benzothiazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H13Cl2N3S2\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{N}_3\text{S}_2

This structure features a benzothiazole moiety linked to a piperazine ring, with dichloro substitutions that may influence its biological interactions.

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study focused on various benzothiazole compounds demonstrated that modifications to their structure could enhance their efficacy against different cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the proliferation of cancer cells such as A431 and A549 at concentrations as low as 1 µM .

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
4iHOP-924Antiproliferative effects

2. Anti-inflammatory Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. Compounds containing this scaffold have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to their therapeutic potential in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been well documented. Studies reveal that these compounds can effectively inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth and showed a correlation between structural modifications and biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the benzothiazole ring significantly affected the biological activity of the compounds. For example, dichloro substitutions were found to enhance anticancer activity compared to mono-substituted analogs .

The mechanisms through which This compound exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through activation of caspases.
  • Cell Cycle Arrest : It interferes with cell cycle progression, preventing cancer cells from proliferating.
  • Cytokine Inhibition : It reduces levels of inflammatory cytokines, thereby mitigating inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole Derivatives with Antimicrobial Activity
  • Compound 10a (2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile) : Exhibits selective antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) . Compared to the target compound, the absence of a piperazine linker and chlorine substituents may limit its bioavailability and target specificity.
  • Compound 3b (2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione): Shows selectivity against Corynebacterium xerosis but lacks the dichloro substitution, suggesting that halogenation in the target compound could enhance potency against resistant strains .

Table 1: Antimicrobial Activity of Selected Benzo[d]thiazole Derivatives

Compound Substituents Activity (MIC, µg/mL) Target Pathogen
Target Compound 4,6-dichloro, piperazine linker Not reported Not tested
10a 4-hydroxyphenyl, acrylonitrile 8 S. aureus
3b Pyrimidine-dione, amino linker 16 C. xerosis
Piperazine-Linked Hybrid Molecules
  • Compound 3b (Quinolone-Piperazine-Benzo[d]thiazole Hybrid): A fluoroquinolone derivative with a benzo[d]thiazole-piperazine side chain demonstrates enhanced solubility and broad-spectrum antibacterial activity due to the piperazine moiety’s ability to improve membrane penetration .
  • Star-Shaped Tris(thiazole) 40 : Contains a triazine core linked to benzo[d]thiazole units via hydrazone bonds. While designed for optoelectronic applications, its synthesis (76% yield via tris(thiosemicarbazone) cyclization) highlights the versatility of benzo[d]thiazole in diverse molecular architectures .
Thiazole-Imidazole Hybrids
  • Imidazo[2,1-b][1,3]thiazole Derivatives : Synthesized via condensation with hydroxylamine hydrochloride, these compounds exhibit pharmacological activities but lack the piperazine spacer and halogenation present in the target compound, which could limit their metabolic stability .

Table 2: Structural and Functional Comparison

Feature Target Compound Analogous Compounds
Core Structure Dual benzo[d]thiazole Benzo[d]thiazole-pyrimidine
Linker Piperazine Hydrazone , ester
Key Substituents 4,6-dichloro 4-hydroxyphenyl , methyl
Potential Applications Antimicrobial (inferred) Antimicrobial , optoelectronics

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with dichlorinated aromatic aldehydes under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Piperazine coupling. React the benzothiazole intermediate with piperazine derivatives using coupling agents like carbodiimides or via nucleophilic substitution in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Optimization : Control reaction temperature (60–80°C) and stoichiometry (1:1 molar ratio of benzothiazole to piperazine) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for proton environments and carbon frameworks. For example, the piperazine ring protons typically appear as multiplets at δ 2.50–3.45 ppm, while aromatic protons in benzothiazole resonate at δ 7.40–8.12 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS. Expected [M+H]+^+ peaks align with calculated values (e.g., C20_{20}H17_{17}Cl2_{2}N5_{5}S2_{2}: ~498.0 g/mol) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Conflicting bioactivity results often arise from assay conditions or structural variability:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO ≤0.5%) .
  • SAR analysis : Compare analogs (e.g., 4-chloro vs. 4-methoxy substitutions) to identify critical functional groups. For example, dichloro substitution enhances cytotoxicity in HA22T liver cancer cells (IC50_{50} <10 µM) but reduces solubility, requiring formulation adjustments .
  • Mechanistic studies : Perform kinase inhibition assays or molecular docking to verify target engagement (e.g., interaction with EGFR or tubulin) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • ADMET modeling : Use tools like SwissADME to predict logP (~3.5, indicating moderate lipophilicity) and BBB permeability (likely low due to high molecular weight) .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., PI3Kγ) over 100 ns trajectories. Analyze RMSD values (<2 Å for stable complexes) .
  • Solubility enhancement : Apply COSMO-RS to identify co-solvents (e.g., PEG-400) for in vivo studies .

Q. How does the electronic configuration of substituents influence reactivity in cross-coupling reactions?

The dichloro and benzothiazole groups dictate reactivity:

  • Electrophilic sites : The 4,6-dichloro positions are susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
  • Piperazine ring : The lone pair on N-atoms facilitates hydrogen bonding with biological targets but may require protection (e.g., Boc groups) during synthesis .
  • Spectroscopic validation : Monitor reaction progress via IR for C-Cl stretch (~750 cm1^{-1}) disappearance .

Methodological Recommendations

  • Synthetic Reproducibility : Validate reaction yields (≥80%) across three independent batches .
  • Data Contradiction Mitigation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .
  • Advanced Characterization : Employ X-ray crystallography to resolve stereochemical ambiguities in piperazine conformers .

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